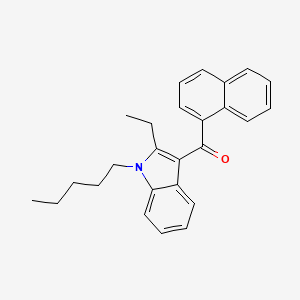
JWH 116
Descripción general
Descripción
Es el derivado de 2-etil indol del compuesto relacionado JWH 018 . Los cannabinoides sintéticos como JWH 116 están diseñados para imitar los efectos de los cannabinoides naturales que se encuentran en la planta del cannabis. Estos compuestos han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas y su papel en la investigación forense y toxicológica .
Métodos De Preparación
La síntesis de JWH 116 implica varios pasos, comenzando con la preparación del núcleo de indol. El núcleo de indol luego se alquila con una cadena pentilo en el átomo de nitrógeno. El paso final implica la adición de un grupo naftalilmetonona al núcleo de indol . Las condiciones de reacción generalmente involucran el uso de solventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial para this compound son similares a los utilizados para otros cannabinoides sintéticos, que involucran síntesis química a gran escala en entornos controlados para garantizar la pureza y la consistencia .
Análisis De Reacciones Químicas
JWH 116 sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Las reacciones de sustitución a menudo involucran el uso de agentes halogenantes para introducir átomos de halógeno en la molécula. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente involucran modificaciones a los grupos indol o naftalilmetonona .
Aplicaciones Científicas De Investigación
En química, se utiliza como un estándar de referencia para la identificación y cuantificación de cannabinoides sintéticos en análisis forenses y toxicológicos . En biología, JWH 116 se utiliza para estudiar los efectos de los cannabinoides sintéticos en los receptores cannabinoides y sus posibles aplicaciones terapéuticas . En medicina, la investigación sobre this compound se ha centrado en su posible uso como analgésico y agente antiinflamatorio . En la industria, this compound se utiliza en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados .
Mecanismo De Acción
JWH 116 ejerce sus efectos al unirse a los receptores cannabinoides, específicamente al receptor CB1 . La afinidad de unión de this compound para el receptor CB1 se informa que es aproximadamente de 52 nanomolar . Al unirse al receptor, this compound activa vías de señalización intracelular que modulan varios procesos fisiológicos, incluyendo la percepción del dolor, la inflamación y el estado de ánimo . Los objetivos moleculares y las vías exactas involucrados en la acción de this compound todavía se están estudiando, pero se sabe que interactúa con el sistema endocannabinoide, que juega un papel crucial en el mantenimiento de la homeostasis en el cuerpo .
Comparación Con Compuestos Similares
JWH 116 es similar a otros cannabinoides sintéticos, como JWH 018, JWH 081 y JWH 250 . Estos compuestos comparten una estructura central común de indol o naftoilindol y exhiben afinidades de unión similares para los receptores cannabinoides . this compound es único en su estructura química específica, que incluye un grupo etilo en el átomo de nitrógeno del indol . Esta modificación estructural puede influir en su afinidad de unión y efectos farmacológicos en comparación con otros cannabinoides sintéticos . Los compuestos similares incluyen:
- JWH 018
- JWH 081
- JWH 250
La estructura única y las propiedades de unión de this compound lo convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPTHKEKSWGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210966 | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-64-3 | |
| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)




![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
